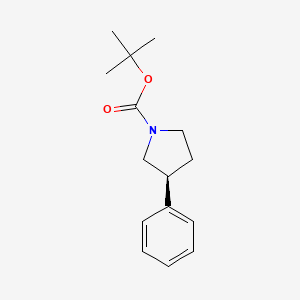![molecular formula C13H16BrNO3 B14007319 Ethyl 4-[(4-bromo-3-oxobutyl)amino]benzoate CAS No. 37660-61-0](/img/structure/B14007319.png)
Ethyl 4-[(4-bromo-3-oxobutyl)amino]benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 4-[(4-bromo-3-oxobutyl)amino]benzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of an ethyl ester group attached to a benzoic acid moiety, which is further substituted with a 4-bromo-3-oxobutyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-[(4-bromo-3-oxobutyl)amino]benzoate typically involves the following steps:
Starting Materials: The synthesis begins with ethyl 4-aminobenzoate and 4-bromo-3-oxobutyl chloride.
Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine, which facilitates the nucleophilic substitution reaction between the amine group of ethyl 4-aminobenzoate and the bromo group of 4-bromo-3-oxobutyl chloride.
Purification: The product is purified using standard techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity. Continuous flow reactors may also be employed to enhance the efficiency and scalability of the production process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic position, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol, using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromo group can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products:
Oxidation: Formation of benzoic acid derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of new substituted benzoate derivatives.
Wissenschaftliche Forschungsanwendungen
Ethyl 4-[(4-bromo-3-oxobutyl)amino]benzoate has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with potential anticancer or antimicrobial properties.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, enabling the exploration of new chemical reactions and pathways.
Biological Studies: It is employed in studies investigating the biological activity of benzoate derivatives, including their effects on cellular processes and enzyme activity.
Industrial Applications: The compound is used in the development of new materials and chemicals with specific properties, such as improved stability or reactivity.
Wirkmechanismus
The mechanism of action of Ethyl 4-[(4-bromo-3-oxobutyl)amino]benzoate involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to changes in cellular functions. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exerting anticancer effects. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
- Ethyl 4-bromobenzoate
- Ethyl 4-aminobenzoate
- 4-Bromo-3-oxobutyl chloride
Comparison:
- Ethyl 4-[(4-bromo-3-oxobutyl)amino]benzoate is unique due to the presence of both an ethyl ester and a 4-bromo-3-oxobutyl group, which confer distinct chemical properties and reactivity.
- Ethyl 4-bromobenzoate lacks the amino and oxobutyl groups, making it less versatile in terms of chemical modifications.
- Ethyl 4-aminobenzoate lacks the bromo and oxobutyl groups, limiting its reactivity in certain types of reactions.
- 4-Bromo-3-oxobutyl chloride is a key intermediate in the synthesis of this compound but lacks the benzoate moiety, making it less useful as a standalone compound.
This detailed article provides a comprehensive overview of this compound, covering its introduction, preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Eigenschaften
CAS-Nummer |
37660-61-0 |
|---|---|
Molekularformel |
C13H16BrNO3 |
Molekulargewicht |
314.17 g/mol |
IUPAC-Name |
ethyl 4-[(4-bromo-3-oxobutyl)amino]benzoate |
InChI |
InChI=1S/C13H16BrNO3/c1-2-18-13(17)10-3-5-11(6-4-10)15-8-7-12(16)9-14/h3-6,15H,2,7-9H2,1H3 |
InChI-Schlüssel |
CJJORZQZMFKSMC-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=CC=C(C=C1)NCCC(=O)CBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


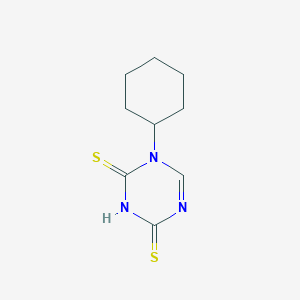

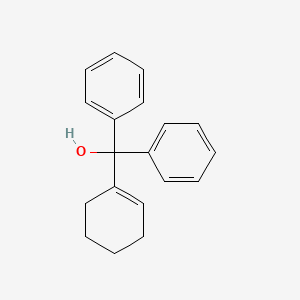
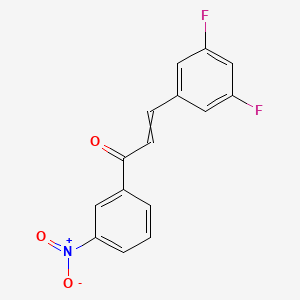
![Ethyl 4-methyl-3-oxopyrido[2,3-b]pyrazine-2-carboxylate](/img/structure/B14007258.png)
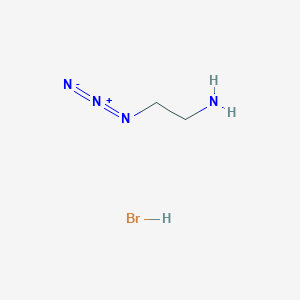


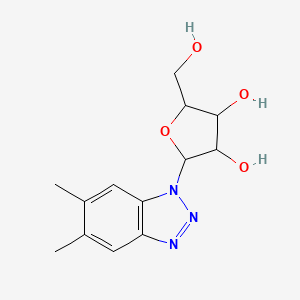
![Methyl 2-[(4-aminophenyl)methylsulfonyl]acetate](/img/structure/B14007300.png)

![2-Hydroxy-2-(3-hydroxy-4-oxopyran-2-yl)-3-oxo-8-oxabicyclo[3.2.1]octane-6-carbonitrile](/img/structure/B14007314.png)
